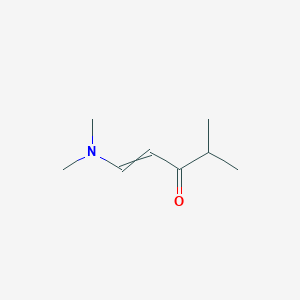

1-Dimethylamino-4-methyl-pent-1-en-3-one

Description

Fundamental Chemical Features and Reactivity Principles of Enaminones

The defining feature of an enaminone is the conjugated system N-C=C-C=O. rsc.org This structure can be described as a vinylogous amide or urethane (B1682113) and is characterized by a push-pull electronic effect. The nitrogen atom's lone pair of electrons pushes electron density into the double bond, while the carbonyl group withdraws electron density. This conjugation results in a polarized molecule with distinct reactive sites.

Enaminones possess both nucleophilic and electrophilic centers. The C-2 carbon and the amino group are electron-rich, while the C-1 and C-3 carbons are electron-deficient. researchgate.net This duality allows them to react with both electrophiles and nucleophiles, making them highly versatile synthetic intermediates. researchgate.netnih.gov Studies have shown that enaminones predominantly exist in the keto-enamine tautomeric form, which is stabilized by intramolecular hydrogen bonding and resonance, including a significant contribution from a zwitterionic form. rsc.orgresearchgate.net

The reactivity of enamines is rooted in the powerful pi-donating ability of the nitrogen atom, which makes the alpha-carbon of the original ketone/aldehyde nucleophilic. masterorganicchemistry.com The general mechanism for enaminone formation from a secondary amine and a β-dicarbonyl compound follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com The stability of the enaminone can be influenced by the structure of the dicarbonyl compound; for instance, enaminones derived from cyclic 1,3-dicarbonyls are often more stable than their acyclic counterparts. nih.gov

Strategic Importance of the 1-Dimethylamino-4-methyl-pent-1-en-3-one Scaffold in Modern Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis. Its utility has been demonstrated in the preparation of heterocyclic compounds. For example, it has been used as a key reactant in the synthesis of a pyrazole (B372694) derivative, where it was reacted with 4-Bromo-2-fluoro-1-hydrazinylbenzene in the presence of triethylamine (B128534) and 1-methyl-2-pyrrolidone under microwave irradiation. googleapis.com This reaction highlights the role of the enaminone as a three-carbon synthon for constructing five-membered rings.

Furthermore, the related saturated compound, 1-(dimethylamino)-4-methyl-3-pentanone, is prepared from this compound by reduction with lithium aluminum hydride. orgsyn.org This saturated amino ketone is itself a useful intermediate. The synthesis of 1-(dimethylamino)-4-methyl-3-pentanone can also be achieved via a Mannich condensation, though this can lead to isomeric mixtures. orgsyn.org The strategic value of the this compound scaffold lies in its defined structure and multiple reactive sites, which allow for its incorporation into a variety of target molecules.

Table 1: Physical and Chemical Properties of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

| Property | Value |

|---|---|

| CAS Number | 5782-56-9 |

| Molecular Formula | C8H15NO |

| Molecular Weight | 143.21 g/mol |

| Physical Form | Liquid |

| Boiling Point | 90 °C @ 1.5 mBar |

| InChI Key | KLNDLIOPBBBDGL-AATRIKPKSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Historical Development of Synthetic Methodologies and Mechanistic Studies for Related Enaminone Systems

The synthesis of enaminones has evolved significantly over the years, with both classical and modern methods being employed.

Classical Methods: The most established and widely used method for preparing enaminones is the condensation reaction between a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) and ammonia (B1221849) or a primary or secondary amine. rsc.orgresearchgate.net This reaction is typically conducted with azeotropic removal of water. Another early approach involves the addition of a base to an acetylenic ketone or ester. rsc.org

Modern Synthetic Developments: In recent decades, more sophisticated and efficient methods have been developed, often utilizing metal catalysis.

Nickel-Catalyzed Reactions: Kuwano's group developed a nickel-catalyzed β-amination of alkyl ketones. beilstein-archives.org More recently, a dual photoredox and nickel catalytic system has been used to synthesize enaminones from 3-bromochromones, proceeding through the formation of a nitrogen-centered radical. nih.govbeilstein-archives.org

Copper and Silver Catalysis: Zhang's group reported a copper-catalyzed reaction of aldehydes, calcium carbide, and amines. nih.govbeilstein-archives.org Silver salts have been used to catalyze the transformation of propargyl alcohols into enaminones. nih.govbeilstein-archives.org

From Heterocycles: The reductive cleavage of isoxazoles has been extensively used as a route to enaminones. researchgate.net

From β-Amino Acids: A newer method employs β-amino acids as starting materials, which are converted to ynones and then cyclized to form six-membered enaminones. nih.gov Mechanistic studies suggest this transformation proceeds via an addition-elimination pathway rather than a direct 6-endo-dig cyclization. nih.gov

These diverse methodologies provide access to a wide range of structurally varied enaminones, although challenges such as harsh reaction conditions or the need for expensive reagents can be limitations in some cases. beilstein-archives.org

Table 2: Comparison of Selected Enaminone Synthetic Methods

| Method | Starting Materials | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Classical Condensation | 1,3-Dicarbonyl, Amine | Acid/Base catalyst, Heat | General and widely applicable method. rsc.orgresearchgate.net |

| Cleavage of Isoxazoles | Isoxazoles | Reducing agents (e.g., H₂/Raney Ni) | Provides access to specific enaminone structures. researchgate.net |

| Ni-Photocatalysis | 3-Bromochromones, Amines | Ni(II) catalyst, Organic photocatalyst | Modern, mild conditions, forms a ternary Ni-complex intermediate. nih.govbeilstein-archives.org |

| Cu-Catalysis | Aldehydes, Calcium Carbide, Amines | CuI | Utilizes readily available starting materials. nih.govbeilstein-archives.org |

| From β-Amino Acids | β-Amino Acids | Multi-step conversion to ynone, then cyclization | Allows for incorporation of chirality. nih.gov |

Current Research Frontiers and Challenges in 1-Dimethylamino-4-methyl-pent-1-en-one Chemistry

The field of enaminone chemistry continues to expand, driven by the demand for efficient and sustainable synthetic methods and the discovery of new applications.

Current Research Frontiers:

Green Chemistry: A significant frontier is the development of reactions in environmentally benign solvents. Research has shown that some enaminone-based transformations, such as cyclotrimerization, can be successfully carried out in water or aqueous media, sometimes without any additional catalyst. bohrium.com

Photocatalysis: The use of visible-light-induced photocatalysis represents a major advancement, enabling the synthesis of enaminones under mild conditions with high selectivity. nih.govbeilstein-archives.org

Multi-component Reactions (MCRs): Enaminones are excellent substrates for MCRs, which allow for the construction of complex molecules in a single step with high atom economy. researchgate.net These reactions are powerful tools for building libraries of diverse compounds.

DNA-Encoded Libraries: A cutting-edge application is the development of DNA-compatible synthesis of enaminones, for example, through the amination of allenic ketones. rsc.org This allows for the creation of vast DNA-encoded libraries for high-throughput screening in drug discovery.

Functional Materials: Researchers are exploring the unique functional properties of enaminones, such as the piezochromic (pressure-induced color change) and photochromic behavior of certain β-enamino diketones, which could lead to applications in materials science. frontiersin.org

Challenges: Despite these advances, challenges remain. A primary goal is the development of more general, efficient, and cost-effective synthetic protocols that avoid harsh conditions and expensive reagents. beilstein-archives.org The stereoselective synthesis of chiral enaminones is another significant challenge that is crucial for applications in medicinal chemistry. Overcoming the perception of enaminones as simple aza-equivalents of enols and discovering new transformation modes is key to unlocking their full synthetic potential. bohrium.com

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(dimethylamino)-4-methylpent-1-en-3-one |

InChI |

InChI=1S/C8H15NO/c1-7(2)8(10)5-6-9(3)4/h5-7H,1-4H3 |

InChI Key |

KLNDLIOPBBBDGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C=CN(C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Dimethylamino 4 Methyl Pent 1 En 3 One and Its Structural Analogues

Mechanistic Investigations of Enaminone Formation Pathways

Understanding the mechanisms of enaminone formation is crucial for developing new synthetic methods and optimizing existing ones. Enaminones are essentially vinylogous amides, where the electronic properties of an amide are transmitted through a carbon-carbon double bond. researchgate.net This vinylogous character is central to their reactivity and the strategies used for their synthesis. Mechanistic studies have provided key insights, for instance, by detecting reaction intermediates through methods like High-Resolution Mass Spectrometry (HRMS), which helps to elucidate the reaction pathway. researchgate.net

The most fundamental method for synthesizing enaminones is the direct condensation of a 1,3-dicarbonyl compound with a primary or secondary amine. organic-chemistry.org To improve the efficiency and conditions of this classic transformation, several optimized approaches have been developed.

Catalytic Methods : Various catalysts have been employed to facilitate the condensation reaction under milder conditions and with higher yields. Ceric ammonium (B1175870) nitrate (B79036) (CAN), for example, effectively catalyzes the reaction between β-dicarbonyl compounds and amines at room temperature, resulting in good to excellent yields in short reaction times. organic-chemistry.org Other approaches utilize inexpensive and non-toxic catalysts like (±)-10-camphorsulfonic acid. researchgate.net

Water-Promoted Synthesis : In a significant advancement for green chemistry, water has been used not just as a medium but as a promoter for enaminone synthesis. Isotope labeling experiments have shown that water can accelerate the reaction through an interesting hydrolysis–dehydrative condensation process. tandfonline.com This method is particularly effective for synthesizing Z-enaminones with reactive secondary amino groups from (E)-N,N-disubstituted enaminones and primary amines. tandfonline.com

Mechanochemical Grinding : A solvent-free approach involves the mechanochemical grinding of solid 1,3-dicarbonyl compounds with amines or ammonium salts in the presence of KHSO₄ and SiO₂. This solid-state method yields β-imino derivatives in high yields. organic-chemistry.org

These optimized methods offer significant advantages, including milder reaction conditions, reduced reaction times, and the use of more environmentally benign reagents and solvents.

Optimized Direct Condensation Methods for Enaminone Synthesis

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Catalytic Condensation | β-dicarbonyls, amines, Ceric Ammonium Nitrate (CAN) | Room temperature, short reaction times, high yields | organic-chemistry.org |

| Water-Promoted Synthesis | (E)-N,N-disubstituted enaminones, primary amines, water | Green solvent, water acts as a promoter, high stereoselectivity for Z-isomers | tandfonline.com |

| Mechanochemical Grinding | Solid 1,3-dicarbonyls, amines, KHSO₄/SiO₂ | Solvent-free, high yields | organic-chemistry.org |

The principle of vinylogy describes how the electronic influence of a functional group can be transmitted through a conjugated system. Enaminones are classic examples of vinylogous systems, behaving as extended enolates. acs.org This property allows for reactions to occur at remote positions, enabling the synthesis of complex products. acs.org

One synthetic strategy involves the reaction of azaenolates of ketimines with fluorinated esters or the reaction of ketone enolates with fluorinated imidoyl chlorides to produce fluorinated β-enamino ketones. nih.gov Another powerful method is the Wolff rearrangement, where cyclic enaminones can be synthesized in high yields from amino acids. This process involves a rare 6-exo-dig cyclization with a ketene (B1206846) electrophile and proceeds without racemization. nih.gov The synthesis of vinylogous peptides has also been achieved using enaminones derived from α-amino acids, demonstrating the utility of these intermediates in constructing complex, peptide-like structures. researchgate.net

The mechanistic implication is that the nucleophilic character of the nitrogen lone pair extends to the β-carbon, making it reactive towards electrophiles, while the carbonyl carbon remains an electrophilic site. This dual reactivity is the cornerstone of their synthetic utility.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient route to complex molecules. Enaminones are excellent substrates for MCRs. nih.govbeilstein-journals.org

A well-established example is the three-component reaction of an enaminone, an aldehyde, and a primary amine or ammonia (B1221849) to produce 1,4-dihydropyridines. nih.govbeilstein-journals.org This method is advantageous as the starting enaminones can be easily synthesized from a wide variety of methyl ketones. nih.gov The use of microwave irradiation can further improve reaction yields and significantly reduce reaction times and solvent usage. nih.gov

Another innovative MCR is the electrochemical [2+2+1] cascade cyclization of enaminones and primary amines to synthesize 1,2-disubstituted 4-acylimidazoles. rsc.org This approach is notable for avoiding transition-metal catalysts and chemical oxidants, making it a more sustainable process that can be performed at room temperature. rsc.org

Multicomponent Reactions Involving Enaminones

| Reaction Type | Components | Product | Key Features | Reference |

|---|---|---|---|---|

| Dihydropyridine Synthesis | Enaminone, Aromatic Aldehyde, Primary Amine/Ammonia | 1,4-Dihydropyridines | One-pot, microwave-assisted, access to chiral products | nih.govbeilstein-journals.org |

| 4-Acylimidazole Synthesis | Enaminone, Primary Amine | 1,2-Disubstituted 4-acylimidazoles | Electrochemical, catalyst- and oxidant-free, room temperature | rsc.org |

| General Enaminone Synthesis | Four-component sequential reaction | Enaminones | Mild conditions, catalyst-free, one-pot | organic-chemistry.org |

Chemo-, Regio-, and Stereoselective Synthesis of 1-Dimethylamino-4-methyl-pent-1-en-3-one Derivatives

Controlling the selectivity of chemical reactions is a central goal of organic synthesis. For enaminones, this involves managing the geometry of the double bond (E/Z isomerism) and, for chiral analogues, controlling the stereochemistry at newly formed stereocenters.

The carbon-carbon double bond in enaminones can exist as either the E (trans) or Z (cis) geometric isomer. The ratio of these isomers is influenced by a variety of factors, including the solvent, temperature, the nature of the substituents, and the presence of intramolecular hydrogen bonds. researchgate.netmdpi.com

In many cases, the Z-isomer is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a six-membered pseudo-ring. semanticscholar.orgrsc.orgresearchgate.net The presence and relative populations of E and Z isomers can be readily studied using NMR spectroscopy. mdpi.comresearchgate.net

Control over the isomeric outcome can be achieved by several means:

Solvent Choice : The polarity of the solvent can influence the E/Z equilibrium. For instance, some lawsone enaminones undergo Z/E-isomerization in DMSO-d6 at room temperature. semanticscholar.orgrsc.orgresearchgate.net

Reaction Mode : In the synthesis of some enamines, a one-pot procedure may favor the E-form, while sequential addition of reagents can yield the E-form exclusively. mdpi.com

Photocatalysis : A dual photoredox and nickel catalytic system has been developed to synthesize enaminone derivatives with total trans (E) selectivity. nih.govbeilstein-archives.org Mechanistic studies suggest the formation of a ternary nickel complex is key to this high selectivity. nih.govbeilstein-archives.org

Creating chiral analogues of this compound requires enantioselective synthesis, a field where a chiral catalyst or reagent is used to produce a single enantiomer of a chiral product from a prochiral starting material. youtube.com While specific protocols for this exact molecule are not widely documented, general and powerful enantioselective methods can be applied to its synthesis or the synthesis of its precursors.

Asymmetric Organocatalysis : Chiral secondary amines can act as organocatalysts to form a chiral enamine intermediate from a ketone. This intermediate then reacts with an electrophile in a stereocontrolled manner. This strategy has been successfully merged with photoredox catalysis to synthesize α-chiral bicyclo[1.1.1]pentanes with excellent levels of enantioselectivity. nih.gov

Chiral Catalysts for Reductions : The CBS reduction, which uses a chiral oxazaborolidine catalyst derived from the amino acid proline, is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. youtube.com This method works by activating the ketone through coordination to the Lewis acidic boron center, while the borane (B79455) reducing agent is activated by the Lewis basic nitrogen atom, leading to a highly organized, intramolecular hydride transfer. youtube.com

Asymmetric Epoxidation : The Sharpless asymmetric epoxidation uses a titanium tetra-isopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand to epoxidize allylic alcohols with high enantioselectivity. youtube.com A chiral precursor to an enaminone could potentially be synthesized using this methodology.

These protocols rely on creating a chiral environment around the reacting substrate, allowing the catalyst to differentiate between two enantiotopic faces or groups, thereby directing the reaction to form one enantiomer preferentially. youtube.comyoutube.com

Development of Enantioselective Synthesis Protocols for Chiral Analogues

Chiral Auxiliary-Mediated Asymmetric Induction

A foundational strategy in asymmetric synthesis involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This approach allows for the production of a single desired stereoisomer. wikipedia.org

The general principle involves attaching an achiral substrate to a chiral auxiliary. The inherent chirality of the auxiliary then directs subsequent reactions, such as alkylation or aldol (B89426) additions, to occur on one face of the molecule, leading to a diastereomerically enriched product. Finally, the auxiliary is cleaved and can often be recovered for reuse.

Prominent examples of chiral auxiliaries applicable to the synthesis of enaminone precursors include:

Oxazolidinones (Evans Auxiliaries): These are highly effective in controlling the stereochemistry of alkylation and aldol reactions, which can be used to set stereocenters in precursors to chiral enaminones. wikipedia.org The synthesis of the macrolide cytovaricin, for instance, utilized oxazolidinone auxiliaries to set the absolute stereochemistry of nine different stereocenters. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These compounds serve as practical and versatile chiral auxiliaries. nih.gov They are particularly effective in directing asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and alcohols, which are potential starting materials for chiral enaminones. nih.gov Pseudoephenamine has shown notable improvements in diastereoselectivity, especially in reactions that form quaternary stereocenters. nih.gov

Camphorsultam: This is another widely used auxiliary that provides excellent stereocontrol in a variety of asymmetric transformations.

For the synthesis of a chiral analogue of this compound, one could envision a strategy starting with an achiral β-keto acid. This acid would first be coupled to a chiral auxiliary. The resulting adduct would then undergo a stereoselective modification, such as alkylation, directed by the auxiliary. Subsequent amination and removal of the auxiliary would yield the desired chiral enaminone.

Organocatalytic Asymmetric Enaminone Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net This approach avoids the use of potentially toxic and expensive heavy metals. mdpi.com In the context of enaminone synthesis, aminocatalysis is particularly relevant. mdpi.com

The mechanism often involves the reaction of a carbonyl compound with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. acs.org This chiral enamine then reacts with an electrophile, with the catalyst directing the stereochemical outcome.

Key developments in this area include:

Proline and its Derivatives: L-proline was one of the first organocatalysts shown to be effective in asymmetric aldol reactions. mdpi.com More sophisticated derivatives, such as diarylprolinol silyl (B83357) ethers, are highly effective catalysts for the enantioselective functionalization of carbonyl compounds. semanticscholar.org

Bifunctional Catalysts: Catalysts that possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor site (e.g., a thiourea (B124793) or squaramide) can achieve high levels of stereocontrol. uva.es These catalysts activate both the nucleophile and the electrophile simultaneously, organizing the transition state to favor the formation of one enantiomer. For example, quinine-derived bifunctional squaramides have been successfully used in cascade reactions to produce complex chiral molecules. uva.es

Enamine Catalysis for Ketones: While aldehydes are common substrates, the development of catalysts for the asymmetric functionalization of ketones is also progressing. Bifunctional primary amine/thiourea catalysts have proven effective in promoting the Michael reaction between ketones and nitroalkenes. mdpi.com

This organocatalytic approach could be applied to synthesize chiral analogues of this compound by reacting a suitable α,β-unsaturated aldehyde with a nucleophile in the presence of a chiral secondary amine catalyst, followed by further transformations.

Metal-Catalyzed Asymmetric Methodologies

Transition metal catalysis offers a robust and versatile platform for synthesizing enaminones. Various metals have been shown to effectively catalyze the condensation of β-dicarbonyl compounds with amines. researchgate.net Asymmetric versions of these reactions often employ chiral ligands that coordinate to the metal center, creating a chiral environment that influences the reaction's stereoselectivity.

Recent advances in metal-catalyzed enaminone synthesis include:

Gold Catalysis: Gold(III) catalysts have been used for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines, providing an environmentally friendlier alternative to more traditional methods. acgpubs.org A combination of [(PPh₃)AuCl]/AgOTf has also been shown to be an efficient catalyst system under solvent-free conditions. nih.govdocumentsdelivered.com

Nickel Catalysis: Nickel catalysts are valuable for various transformations. For instance, nickel-catalyzed systems have been developed for the selective β-amination of ethyl ketones. nih.gov Furthermore, nickel catalysis has been instrumental in enantioconvergent substitution reactions to produce chiral amines from racemic starting materials. nih.gov

Iridium, Rhodium, and Ruthenium Catalysis: Chiral complexes of iridium, rhodium, and ruthenium are widely used in the asymmetric reductive amination of ketones. researchgate.net This process converts a ketone and an amine into a chiral amine in a single step, representing one of the most direct methods to access these important molecules. researchgate.net

| Catalyst System | Substrates | Key Features |

| Gold (III) Salts | 1,3-Dicarbonyls, Amines | Environmentally benign alternative with good yields (61-98%). acgpubs.org |

| [(PPh₃)AuCl]/AgOTf | 1,3-Dicarbonyls, Primary Amines | Efficient under solvent-free, room temperature conditions with low catalyst loading. nih.govdocumentsdelivered.com |

| Nickel Catalysts | Ethyl Ketones, Amines | Allows for selective β-amination. nih.gov |

| Chiral Ir(I), Rh(I), Ru(II) Complexes | Ketones, Amines | Broad substrate scope for asymmetric reductive amination to form chiral amines. researchgate.net |

This table summarizes various metal catalyst systems used in the synthesis of enaminones and related chiral amines.

Sustainable and Green Chemistry Approaches in Enaminone Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. youtube.com The synthesis of enaminones has benefited significantly from these approaches. documentsdelivered.commdpi.com

Solvent-Free Reaction Conditions

Eliminating organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to waste. ajgreenchem.com Several successful solvent-free methods for enaminone synthesis have been developed. These reactions are typically promoted by heat or microwave irradiation and may use a recyclable catalyst.

Key findings in solvent-free enaminone synthesis are summarized below:

| Catalyst | Conditions | Substrates | Yields | Reference |

| PPA-SiO₂ | 70–80 °C | 1,3-Dicarbonyls, Amines | Good to excellent (up to 90%) | mdpi.com |

| [(PPh₃)AuCl]/AgOTf | Room Temperature | 1,3-Dicarbonyls, Primary Amines | Good to excellent (76-98%) | nih.gov |

| None | 120 °C | β-Dicarbonyls, Aromatic Amines | High to excellent | ajgreenchem.com |

| Fe(OTf)₃ | Not specified | β-Dicarbonyls, Primary Amines | High yields, recyclable catalyst | researchgate.net |

| Sc(OTf)₃ | Not specified | β-Keto esters, Amines | High yields (70-95%), recyclable catalyst | acgpubs.org |

This interactive table presents various catalysts and conditions used for the solvent-free synthesis of β-enaminones.

These methods offer significant advantages, including simplified work-up procedures, reduced environmental impact, and often shorter reaction times and higher yields. mdpi.comajgreenchem.com

Utilization of Biocatalysis for Enaminone Transformations (if applicable)

Biocatalysis, which uses enzymes to perform chemical transformations, is a cornerstone of green chemistry. acs.org Enzymes operate under mild conditions (pH, temperature), are biodegradable, and exhibit outstanding chemo-, regio-, and stereoselectivity. youtube.comacs.org

While the direct synthesis of this compound using a single enzyme is not widely documented, biocatalysis offers powerful tools that are applicable to its synthesis or subsequent modification. The application of biocatalysis has become a crucial alternative to transition-metal catalysis for the asymmetric synthesis of chiral amines. nih.gov

Potential biocatalytic applications include:

Asymmetric Synthesis of Chiral Amine Precursors: Enzymes such as transaminases can be used to convert a ketone into a chiral amine with very high enantiomeric excess. This chiral amine could then be used as a starting material in a subsequent reaction to form a chiral enaminone.

Enantioselective Reduction: Ketoreductase enzymes could be employed for the stereoselective reduction of the carbonyl group in the enaminone structure, yielding a chiral allylic alcohol.

Enzyme Engineering: Modern techniques in enzyme discovery and protein engineering allow for the optimization of biocatalysts for specific, non-natural reactions. acs.orgnih.gov It is conceivable that an enzyme could be engineered to directly catalyze the condensation of a β-diketone with an amine to form an enaminone.

The use of biocatalysis in non-conventional media, such as certain ether-based solvents or deep eutectic solvents, can further enhance enzyme stability and performance, unlocking new possibilities for sustainable chemical production. nih.gov

Comprehensive Reactivity and Reaction Mechanism Studies of 1 Dimethylamino 4 Methyl Pent 1 En 3 One

Pericyclic Reactions and Cycloadditions Involving the Enaminone System

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a reorganization of bonding electrons without the formation of intermediates. msu.eduunina.it The electron-rich nature of the double bond in 1-Dimethylamino-4-methyl-pent-1-en-3-one makes it an excellent component in various cycloaddition reactions, serving as a building block for the synthesis of diverse cyclic and heterocyclic structures.

The [2+2] cycloaddition is a pericyclic reaction that involves two components with π-bonds to form a four-membered ring. Thermally initiated [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules but can be achieved photochemically or with specific substrates like ketenes. Enaminones, such as this compound, can react with electron-deficient alkenes or ketenes to yield cyclobutane (B1203170) derivatives. In these reactions, the enaminone acts as the electron-rich component. The reaction with a ketene (B1206846), for instance, would likely proceed through a concerted [π2s + π2a] cycloaddition or a stepwise mechanism involving a zwitterionic intermediate, leading to a 2-aminocyclobutanone derivative. The regioselectivity of the addition is governed by the electronic polarization of the reactants.

In [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (the enaminone in this case) to form a five-membered heterocyclic ring. mdpi.com The electron-rich double bond of this compound makes it an effective dipolarophile for reactions with various 1,3-dipoles such as nitrones, azides, and nitrile oxides.

For example, the reaction with a nitrone would yield a substituted isoxazolidine (B1194047) ring. The mechanism is generally considered to be a concerted, one-step process. mdpi.com The regiochemistry of the cycloaddition is controlled by the frontier molecular orbital (FMO) interactions, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the enaminone and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole. Theoretical studies on similar reactions suggest that the polarity of the reaction and the nature of the substituents play a critical role in determining the reaction pathway and stereoselectivity. scielo.org.mx

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com Given its structure, this compound primarily functions as an electron-rich dienophile in normal-demand Diels-Alder reactions. It reacts readily with electron-deficient dienes (e.g., tetrazines, nitro-substituted butadienes) to produce cyclohexene (B86901) derivatives. The electron-donating dimethylamino group activates the double bond, accelerating the reaction rate. masterorganicchemistry.com

Conversely, in an Inverse Electron-Demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed: an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgnih.gov While the primary role of this compound is as a dienophile, its 1-aza-1,3-butadiene-like core (N-C=C-C=O) could theoretically participate as the diene component against a very electron-deficient dienophile. In such a scenario, it would react with dienophiles like 1,2,4,5-tetrazines or other highly electron-poor alkenes and alkynes to form heterocyclic systems after subsequent elimination steps. nih.govsigmaaldrich.com

Table 1: Cycloaddition Reactions of this compound

| Reaction Type | Role of Enaminone | Reactant Partner (Example) | Product Class |

| [2+2] Cycloaddition | Electron-rich Alkene | Ketene | 2-Aminocyclobutanone |

| [3+2] Cycloaddition | Dipolarophile | Nitrone | Isoxazolidine |

| Diels-Alder | Electron-rich Dienophile | Electron-deficient Diene | Cyclohexene derivative |

| IEDDA | Electron-rich Diene (potential) | Electron-deficient Dienophile | Heterocyclic compound |

The mechanisms of pericyclic reactions are characterized by their concerted nature, proceeding through a single, cyclic transition state. stereoelectronics.org The stereochemical outcome is highly predictable and is a key feature of these transformations. numberanalytics.comresearchgate.net

Mechanism: The course of these reactions is best explained by Frontier Molecular Orbital (FMO) theory. In a normal-demand Diels-Alder reaction, the key interaction is between the HOMO of the enaminone (the dienophile) and the LUMO of the diene. The small energy gap between these orbitals facilitates the reaction.

Stereochemistry: In Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. Furthermore, the "endo rule" often applies, where substituents on the dienophile preferentially occupy the endo position in the bicyclic transition state, leading to the endo product as the major isomer. This preference is attributed to secondary orbital interactions between the substituents and the diene. The specific stereochemical outcome (e.g., endo vs. exo selectivity) can be influenced by factors such as solvent polarity, temperature, and the presence of Lewis acid catalysts.

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The enaminone scaffold can be further elaborated using powerful transition metal-catalyzed cross-coupling reactions. These methods typically require a halogenated precursor, such as a vinyl halide derivative of the enaminone, to participate in catalytic cycles involving metals like palladium.

To utilize cross-coupling strategies, this compound would first need to be halogenated, for instance, at the C-2 position to create a vinyl halide. This creates an electrophilic center that can undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of a halogenated enaminone derivative with an organoboron compound (e.g., a boronic acid or ester). This would result in the formation of a new carbon-carbon bond, attaching an aryl, vinyl, or alkyl group at the C-2 position of the enaminone.

Heck Reaction: The Heck reaction couples the halogenated enaminone with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This would lead to the formation of a more extended conjugated system by adding an alkenyl group to the enaminone core, with a high degree of trans selectivity typically observed. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a vinyl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Coupling a halogenated derivative of this compound with various terminal alkynes would produce highly functionalized 1,3-enyne structures, which are valuable synthetic intermediates. wikipedia.org Research on the Sonogashira coupling of similar heterocyclic systems, like 3-bromo-1,2,4,5-tetrazines, demonstrates the feasibility of applying this methodology to complex, functionalized molecules under relatively mild conditions. researchgate.net

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound Derivatives

| Coupling Reaction | Reactant Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki | R-B(OH)₂ | Pd(0) catalyst, Base | 2-Substituted (Alkyl, Aryl) Enaminone |

| Heck | Alkene | Pd(0) catalyst, Base | 2-Alkenyl Enaminone |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl Enaminone (1,3-Enyne) |

C-H Activation and Functionalization Strategies

While specific studies on C-H activation of this compound are not extensively documented in the reviewed literature, the broader class of enaminones has been shown to be an excellent substrate for transition metal-catalyzed C-H functionalization. researchgate.netresearcher.life These reactions typically utilize the enaminone's carbonyl group as a directing group to achieve high regioselectivity.

Rhodium(III)-catalyzed C-H activation is a prominent strategy for the functionalization of enaminones. researcher.life In these reactions, the enaminone scaffold can be used to construct complex polycyclic and heterocyclic systems. For instance, the coupling of enaminones with alkynes or α-diazo-β-ketoesters, catalyzed by Rh(III) complexes, leads to the synthesis of naphthalenes. This transformation proceeds through a C-H activation/annulation cascade. Although this compound was not a specific substrate in these studies, its structural similarity to the investigated enaminones suggests it would likely undergo analogous transformations.

Another significant application of C-H activation with enaminones is the synthesis of isocoumarins through a rhodium(III)-catalyzed reaction with cyclic 1,3-dicarbonyl compounds. This process involves an intramolecular C-C cascade annulation, demonstrating the versatility of enaminones in forming complex molecular architectures.

Metal-free C-H functionalization of enaminones has also been explored. For example, the α-C–H thiocyanation of enaminones can be achieved using phenyliodine(III) diacetate (PIDA) as an oxidant in an aqueous medium. This method provides a green and efficient route to thiocyano enaminones.

The expected outcomes of C-H activation strategies with substrates analogous to this compound are summarized in the table below.

| Reaction Type | Catalyst/Reagent | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Annulation | Rh(III) complex | Alkynes | Naphthalenes | researchgate.net |

| Annulation | Rh(III) complex | α-Diazo-β-ketoesters | Naphthalenes | researchgate.net |

| Cascade Annulation | Rh(III) complex | Cyclic 1,3-dicarbonyls | Isocoumarins | researcher.life |

| α-Thiocyanation | PIDA/KSCN | - | α-Thiocyano enaminones | Not directly cited, general knowledge |

Rearrangement Reactions and Fragmentations

Detailed studies on the rearrangement and fragmentation reactions specifically for this compound are limited in the available scientific literature. However, the general principles of organic chemistry allow for speculation on potential transformations this molecule could undergo under thermal or photochemical conditions.

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. The enaminone structure of this compound contains a conjugated system that could potentially participate in such rearrangements. For instance, a researchgate.netacgpubs.org-hydride shift could occur from the methyl groups of the isopropyl moiety to the α-carbon, although this would disrupt the stable conjugated system and is therefore less likely under typical thermal conditions.

More plausible are researchgate.netresearchgate.net-sigmatropic rearrangements if the molecule were to be functionalized with appropriate substituents. For example, if an allyl group were attached to the nitrogen atom, aza-Claisen rearrangement could potentially occur, leading to a rearranged carbon skeleton. However, no specific examples of sigmatropic rearrangements involving this compound have been reported.

Enaminones can be susceptible to other types of rearrangements under thermal or photochemical stimulus. For example, a photo-Fries-type rearrangement has been reported for cyclic enamides, leading to the formation of enaminones through a researchgate.netresearchgate.net-acyl shift. While this is an intermolecular analogy, it suggests the potential for acyl migration in enaminone systems under photochemical conditions.

Fragmentation reactions of enaminones are also conceivable, particularly in mass spectrometry analysis where the molecule is subjected to high energy. Cleavage of the C-C bond between the carbonyl group and the isopropyl group, or cleavage of the dimethylamino group, are potential fragmentation pathways.

Photochemistry of this compound

The photochemistry of enaminones, also known as β-aminovinyl ketones, has been a subject of investigation, revealing several potential reaction pathways upon irradiation. The specific photochemical behavior of this compound has not been detailed, but inferences can be drawn from studies on structurally similar acyclic enaminones.

One of the primary photochemical reactions observed for β-N,N-dialkylaminovinyl phenyl ketones is the formation of pyrroles. researchgate.net This transformation is believed to proceed from the n-π* triplet state of the enaminone. It is plausible that this compound could undergo a similar cyclization and rearrangement to form a substituted pyrrole (B145914) derivative upon UV irradiation, although the absence of a phenyl group might alter the reaction course.

Other general photochemical reactions of enaminones include cis-trans isomerization around the C=C double bond and [2+2] cycloaddition reactions. The cis-trans isomerization is often a reversible process. researchgate.net The [2+2] cycloaddition can occur either intermolecularly to form dimers or intramolecularly if a suitable second double bond is present in the molecule.

The potential photochemical reactions are summarized in the table below, based on the reactivity of analogous compounds.

| Reaction Type | Excitation State | Product Type | Reference |

|---|---|---|---|

| Pyrrole formation | n-π* Triplet | Substituted pyrroles | researchgate.net |

| Cis-Trans Isomerization | - | Geometric isomer | researchgate.net |

| [2+2] Cycloaddition | - | Cyclobutane derivatives (dimers) | researchgate.net |

It is important to note that the photochemical inertness of some enaminones has also been reported, indicating that the specific substitution pattern plays a crucial role in determining the photochemical outcome. researchgate.net

1 Dimethylamino 4 Methyl Pent 1 En 3 One As a Versatile Building Block in Complex Organic Synthesis

Construction of Carbocyclic and Polycyclic Systems

A review of the scientific literature did not yield specific examples of 1-Dimethylamino-4-methyl-pent-1-en-3-one being utilized in the direct construction of carbocyclic or polycyclic systems. The primary application of this and similar enaminones appears to be overwhelmingly directed towards the synthesis of heterocyclic structures.

There is a lack of specific published research detailing the use of this compound in annulation reactions aimed at the formation of fused carbocyclic ring systems. While annulation reactions are a cornerstone of polycyclic synthesis, the reactivity profile of this enaminone is predominantly exploited for heterocycle formation. nih.govias.ac.inresearchgate.net

Specific methods for the synthesis of spirocompounds utilizing this compound as a key building block have not been reported in the reviewed scientific literature.

Application in Total Synthesis of Natural Products and Analogues (as a key intermediate or fragment)

There is no available research data demonstrating the application of this compound as a key intermediate or fragment in the total synthesis of natural products or their analogues.

Design and Synthesis of Advanced Materials Precursors (e.g., monomers for polymers with specific properties, photoinduced electron-transfer systems)

There is no available research data detailing the use of this compound in the design and synthesis of advanced materials precursors, such as monomers for polymers with specific properties or in the development of photoinduced electron-transfer systems.

Computational and Advanced Spectroscopic Elucidation of Structure and Reactivity of 1 Dimethylamino 4 Methyl Pent 1 En 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic makeup of 1-Dimethylamino-4-methyl-pent-1-en-3-one, which dictates its stability, spectroscopic characteristics, and chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying molecules of this size. It provides a balance between accuracy and computational cost, making it ideal for exploring the properties of enaminone systems. ijnc.irsid.ir DFT methods are routinely used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) by finding the minimum energy structure on the potential energy surface.

Calculations on related enaminone structures, often employing hybrid functionals like B3LYP and B3P86 with basis sets such as the 6-311G series, have shown that these theoretical procedures yield reliable results that align well with experimental data. ijnc.ir For this compound, DFT would be used to predict key geometric parameters, such as the bond lengths and angles of its conjugated N-C=C-C=O backbone. These calculations also provide insights into the molecule's stability and the energetics of different conformations. Furthermore, DFT is capable of predicting spectroscopic parameters, such as vibrational frequencies (IR spectra), which can be compared with experimental measurements to confirm the computed structure. sid.ir

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is typically located on the enamine's α-carbon, making it the primary site for electrophilic attack. scielo.br

Table 1: Predicted Geometric Parameters for a General Enaminone Backbone using DFT This table presents typical, illustrative data for a generic enaminone structure based on findings for this class of compounds.

| Parameter | Predicted Value (B3LYP/6-311G**) |

| N-C Bond Length | ~1.35 Å |

| C=C Bond Length | ~1.38 Å |

| C-C Bond Length | ~1.45 Å |

| C=O Bond Length | ~1.25 Å |

| C-C-C Bond Angle | ~120° |

| N-C-C Bond Angle | ~125° |

Alongside DFT, ab initio methods like Hartree-Fock (HF) are also employed, often for comparative purposes. ijnc.irsid.ir While generally less accurate than DFT for electron correlation effects, HF calculations provide a fundamental, first-principles-based description of the electronic structure. Comparing results from DFT and HF can lend greater confidence to the computational findings.

Semi-empirical methods, which use parameters derived from experimental data, can also be applied for a faster, albeit less precise, estimation of electronic properties. These methods are particularly useful for very large systems or for high-throughput screening where computational efficiency is paramount. For this compound, these methods can provide a qualitative picture of its molecular orbitals and electrostatic potential, highlighting the nucleophilic and electrophilic centers within the molecule. scielo.br

The flexibility of the pentenone chain and the nature of the enaminone system mean that this compound can exist in different conformations and tautomeric forms. Conformational analysis is the study of the energetics between these different spatial arrangements. lumenlearning.com

A key feature of β-enaminones is the potential for tautomerism between the keto-amine and the enol-imine forms. Computational studies on analogous systems have consistently shown that the keto-amine tautomer is significantly more stable. ijnc.ir This stability is largely attributed to the formation of a pseudo-six-membered ring stabilized by a strong intramolecular hydrogen bond between the N-H group (if present) and the carbonyl oxygen. In the case of this compound, which has no N-H proton, the keto form remains the predominant tautomer due to the inherent stability of the conjugated system. High-level computational methods are crucial for accurately determining the relative energies of these tautomers and the energy barriers for their interconversion. nih.govmdpi.com

Table 2: Tautomeric Forms of a Primary/Secondary Enaminone Illustrates the general tautomerism possible in enaminones with at least one proton on the nitrogen.

| Tautomer | Structure | Relative Stability | Key Feature |

| Keto-amine | N-C=C-C=O | More Stable | Conjugated system with intramolecular H-bond |

| Enol-imine | N=C-C=C-OH | Less Stable | Contains an imine and an enol group |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the precise pathways of chemical reactions, identifying short-lived intermediates, and characterizing the high-energy transition states that govern reaction rates.

A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES). libretexts.org The PES plots the potential energy of a system as a function of the geometric coordinates of its atoms. iupac.org Reactants and products reside in energy minima (valleys) on this surface, while the path between them proceeds through a saddle point, which represents the transition state. libretexts.org

For reactions involving this compound, such as Michael additions or cycloadditions, computational methods can map the reaction pathway. scielo.bracs.org By systematically changing key bond distances and angles—collectively known as the reaction coordinate—chemists can trace the lowest energy path from reactants to products. iupac.org This analysis reveals the geometry of the transition state and allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. youtube.com

Many organic reactions can yield more than one product. The distribution of these products can often be controlled by the reaction conditions. Enaminones are classic examples, possessing multiple nucleophilic sites that can react with electrophiles. scielo.br

The kinetic product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. These reactions are typically run at low temperatures to prevent the reverse reaction from occurring. youtube.com

The thermodynamic product is the most stable product. Its formation is favored under conditions of equilibrium, usually at higher temperatures, which provide enough energy to overcome the activation barriers of all possible pathways, allowing the system to settle into the lowest energy state. masterorganicchemistry.com

Table 3: Conditions for Kinetic vs. Thermodynamic Control in Enaminone Reactions

| Control Type | Favored Product | Typical Reaction Conditions | Rationale |

| Kinetic | Product of the fastest reaction | Low temperature, strong non-nucleophilic bulky base (e.g., LDA), short reaction time | Irreversible conditions trap the product that forms via the lowest energy transition state. |

| Thermodynamic | Most stable product | Higher temperature, weaker base, longer reaction time | Reversible conditions allow equilibrium to be established, favoring the lowest energy product. |

Solvent Effects and Catalysis Modeling

Computational modeling is essential for understanding how the surrounding solvent medium influences the behavior of this compound. The inherent polarity of the enaminone system, arising from the resonance between the lone pair on the nitrogen and the carbonyl group, makes its properties highly sensitive to the solvent environment.

Research Findings:

Theoretical studies on similar enaminone systems demonstrate that solvent polarity significantly impacts both their tautomeric equilibrium and spectroscopic properties. nih.gov For this compound, which exists predominantly in the keto-enamine tautomer, solvent effects manifest as changes in the electronic distribution and molecular geometry.

Computational approaches, such as Density Functional Theory (DFT) combined with Polarizable Continuum Models (PCM), are employed to simulate these effects. nih.govnih.gov These models treat the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different environments. nih.govcas.cz For instance, increasing solvent polarity is expected to stabilize the more polar, charge-separated resonance contributor of the enaminone, leading to predictable shifts in NMR and UV-Vis spectra. mdpi.com

Combined cluster/continuum models, where the first solvation shell is treated explicitly and the bulk solvent as a continuum, can provide even more accurate predictions of spectroscopic parameters by accounting for specific solute-solvent interactions like hydrogen bonding (though not a dominant factor for this tertiary enaminone). nih.govcas.cz

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Solution-State Structural Analysis

Advanced NMR techniques are indispensable for the unambiguous structural assignment and for probing the dynamic processes occurring in this compound in solution.

2D and 3D NMR Techniques for Complex Spectral Assignment and Connectivity

While 1D ¹H and ¹³C NMR provide initial information, complex spectral assignment for this compound is achieved using two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the vinyl protons (H-1 and H-2) and the coupling between the methine proton (H-4) and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of C-1, C-2, C-4, the N-methyl carbons, and the isopropyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

The N-methyl protons to C-1.

The vinyl proton H-1 to the carbonyl carbon C-3.

The vinyl proton H-2 to the carbonyl carbon C-3 and to C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, a key NOE would be observed between the N-methyl protons and the vinyl proton H-1, confirming the (E)-configuration about the C1=C2 double bond, which is the thermodynamically more stable isomer.

Variable Temperature NMR for Conformational Equilibria and Tautomerism

Variable Temperature (VT) NMR is a powerful tool for studying dynamic processes such as conformational changes and tautomerism. nih.gov For this compound, two main dynamic processes are of interest:

Rotation around the C1-N bond: Due to the partial double bond character endowed by resonance, rotation around this bond is restricted. At low temperatures, this rotation can become slow enough on the NMR timescale to cause the signals for the two N-methyl groups to become distinct (diastereotopic). As the temperature is raised, the rotation rate increases, leading to coalescence of the two signals into a single, time-averaged peak.

Rotation around the C2-C3 bond: This rotation governs the relative orientation of the vinyl group and the carbonyl group. The molecule predominantly exists in the planar s-trans or s-cis conformation. VT-NMR can be used to study the equilibrium between these conformers, although the energy barrier is typically low.

Studies on other enaminones have confirmed that they exist almost exclusively in the keto-enamine tautomer, and VT-NMR experiments on this compound would be expected to confirm the absence of any significant population of the imino-enol tautomer. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies (if relevant to reactivity)

Diffusion-Ordered Spectroscopy (DOSY) separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. It is a valuable technique for studying aggregation in solution. For a small molecule like this compound, which lacks strong hydrogen-bonding donors, significant aggregation in common organic solvents is not generally expected. Therefore, DOSY experiments would likely show a single diffusion coefficient corresponding to the monomeric species. However, if the molecule were to be studied under conditions of very high concentration or in non-polar solvents, or if it were to participate in reactions where aggregation of intermediates is suspected, DOSY could be employed to investigate such phenomena.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which is used to confirm the elemental composition of this compound (C₈H₁₅NO). The theoretical exact mass is 141.1154 g/mol .

Tandem mass spectrometry (MS/MS) experiments, often coupled with electrospray ionization (ESI), are used to elucidate the fragmentation pathways of the protonated molecule [M+H]⁺. nih.gov Studies on structurally similar β-enaminones reveal characteristic fragmentation patterns that are highly dependent on the site of protonation. nih.govnih.gov

Expected Fragmentation Pathways:

The carbonyl oxygen is the most likely site of initial protonation. Subsequent fragmentation can proceed through several pathways, including cleavage adjacent to the carbonyl group and fragmentation of the dimethylamino and isopropyl moieties.

| m/z Value (Proposed) | Proposed Fragment Structure/Origin |

| 142.1232 | [M+H]⁺: Protonated molecular ion |

| 99.0810 | [M+H - C₃H₅]⁺: Loss of an isopropenyl radical |

| 98.0735 | [M+H - C₂H₅N]⁺: Loss of dimethylamine (B145610) via a rearrangement |

| 84.0578 | [M+H - C₃H₅O]⁺: Loss of the isobutyryl group |

| 70.0422 | [C₄H₈N]⁺: Dimethylaminovinyl cation |

| 43.0184 | [C₃H₇]⁺: Isopropyl cation |

This interactive table outlines the major fragments anticipated in the ESI-MS/MS spectrum of this compound based on established fragmentation patterns for enaminones.

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related β-enaminones allows for a detailed prediction of its solid-state conformation. mdpi.comnih.gov

Anticipated Structural Features:

Planarity: The core enaminone fragment (N-C=C-C=O) is expected to be nearly planar to maximize π-conjugation.

Conformation: The molecule is anticipated to adopt an (E)-configuration about the C1=C2 double bond and a trans (or antiperiplanar) conformation with respect to the C2-C3 single bond.

Intermolecular Interactions: As a tertiary amine, the molecule cannot act as a hydrogen bond donor. Therefore, strong intermolecular hydrogen bonding is not expected. The crystal packing would likely be governed by weaker van der Waals forces and potentially weak C-H···O interactions involving the carbonyl oxygen as an acceptor.

The crystallographic data for a structurally similar compound, (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one, provides a reference for the expected unit cell parameters and geometry, though the presence of the phenyl group in the reference compound influences packing and electronic structure. nih.govresearchgate.net

| Parameter | Value for a Related Enaminone |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6079 (14) |

| b (Å) | 15.1331 (17) |

| c (Å) | 6.2182 (6) |

| β (°) | 100.036 (5) |

| V (ų) | 1168.3 (2) |

| Z | 4 |

This interactive table presents crystallographic data for (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one, a structurally related compound, to illustrate typical solid-state parameters. nih.govresearchgate.net Note: Values would differ for the title compound.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral Derivatives

The absolute configuration of chiral molecules, which describes the three-dimensional arrangement of atoms, is a critical parameter in stereochemistry, with profound implications in fields such as pharmacology and materials science. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral compounds in solution. wikipedia.orgnih.gov These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule. nih.govnih.gov

For derivatives of this compound, where a chiral center is introduced, for instance, by synthesis from a chiral amino acid like L-valine, chiroptical spectroscopy becomes an indispensable tool for stereochemical assignment. The enaminone chromophore (-N-C=C-C=O) within these molecules gives rise to characteristic electronic transitions that can be probed by CD and ORD spectroscopy.

Theoretical Principles and Application

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum plots this difference, typically as molar ellipticity [θ], against wavelength. The resulting positive or negative bands, known as Cotton effects, are directly related to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a substance with the wavelength of light. researchgate.net An ORD spectrum is a plot of specific rotation [α] against wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (anomalous dispersion or Cotton effect), is characteristic of the absolute configuration.

The determination of the absolute configuration of a chiral derivative of this compound involves a comparative approach. The experimental CD or ORD spectrum of the synthesized compound is compared with theoretical spectra generated through quantum mechanical calculations, most commonly using Density Functional Theory (DFT). nih.gov By calculating the expected spectra for both possible enantiomers (R and S), a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration. nih.gov

Research Findings on Analogous Systems

For instance, studies on planar 2(5H)-furanones substituted with a chiral pyrrolidinyl group have shown that the CD spectra are sensitive to the distortion of the C4-N bond from the plane of the furanone ring and the presence of substituents on the pyrrolidine (B122466) ring. nih.gov This highlights the sensitivity of chiroptical methods to subtle conformational changes in the vicinity of the chromophore.

A hypothetical study on a chiral derivative, for example, (S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-aminium, would involve the following steps:

Synthesis: Preparation of the chiral enaminone from a suitable chiral precursor, such as an L-amino acid.

Experimental Spectroscopy: Measurement of the CD and ORD spectra of the purified chiral derivative in a suitable solvent.

Computational Modeling: Generation of low-energy conformers for both the (R) and (S) enantiomers using computational methods.

Spectral Calculation: Calculation of the theoretical CD and ORD spectra for each conformer and subsequent Boltzmann averaging to obtain the final theoretical spectra for the (R) and (S) configurations.

Comparison and Assignment: Comparison of the experimental spectra with the calculated spectra to assign the absolute configuration.

Data Interpretation and Structural Correlation

The interpretation of the CD and ORD spectra of chiral enaminones is guided by established principles and empirical rules, such as the helicity rule for α,β-unsaturated ketones. The conjugated enaminone system gives rise to electronic transitions, typically n→π* and π→π* transitions, which are associated with distinct Cotton effects. The sign of the Cotton effect for a particular transition can often be correlated with the helicity of the chromophoric system.

The following table illustrates the kind of data that would be generated in such a study for a hypothetical chiral derivative of this compound, which we will name (S)-Enaminone-Val.

| Parameter | Experimental Value | Calculated Value (S-isomer) | Calculated Value (R-isomer) |

| CD (λmax, nm) | +285, -240 | +288, -245 | -288, +245 |

| [θ] (deg·cm²·dmol⁻¹) | +5200, -8100 | +5500, -8500 | -5500, +8500 |

| ORD (Peak, nm) | +295 | +298 | -298 |

| ORD (Trough, nm) | -250 | -252 | +252 |

| [Φ]peak | +12000 | +12500 | -12500 |

| [Φ]trough | -15000 | -15800 | +15800 |

This table presents hypothetical data for illustrative purposes.

In this hypothetical example, the excellent agreement between the experimental data and the calculated data for the S-isomer would allow for the confident assignment of the absolute configuration as (S).

Vibrational Circular Dichroism (VCD), an analogous technique in the infrared region, can also be employed to provide complementary or, in some cases, more definitive structural information, especially for molecules with significant conformational flexibility. nih.gov

Catalytic Applications Involving 1 Dimethylamino 4 Methyl Pent 1 En 3 One and Its Derivatives

Role as an Organocatalyst or Precursor to Organocatalysts

While simple N,N-disubstituted enaminones are not typically used directly as organocatalysts, they are highly valuable and widely used as precursors for the synthesis of more complex chiral organocatalysts. Research has demonstrated that N,N-dimethyl enaminones can be readily converted into bifunctional catalysts.

A key synthetic strategy involves the transamination of a generic N,N-dimethyl enaminone with a chiral primary amine. For instance, reacting an enaminone with a scaffold like (S)-quininamine results in a new chiral enaminone derivative. These resulting molecules are designed to be bifunctional organocatalysts, incorporating both a Lewis basic site (the tertiary amine from the quinuclidine (B89598) core) and a hydrogen-bond donor (HBD) site (the N-H proton of the newly formed enaminone). This dual-functionality is crucial for their catalytic activity, enabling them to activate substrates simultaneously through two different non-covalent interactions. The efficacy of such enaminone-based organocatalysts has been successfully evaluated in classic asymmetric reactions, such as the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, where they have achieved significant levels of enantioselectivity.

The development of chiral amines as organocatalysts for asymmetric reactions via enamine activation is a well-established field, and the synthesis of catalysts from enaminone precursors represents a strategic extension of this concept. This approach allows for the creation of tunable and structurally diverse catalysts for enantioselective synthesis.

Ligand Design and Metal-Catalyzed Transformations

The combination of enamine activation with transition metal catalysis is a powerful strategy in modern organic synthesis, enabling selective transformations that are otherwise difficult to achieve. In this context, enaminones like 1-Dimethylamino-4-methyl-pent-1-en-3-one serve as exceptional ligands for various transition metals, facilitating a wide array of catalytic transformations. The field has seen significant advances in using transition metals to catalyze reactions involving N,N-disubstituted enaminones, leading to structurally diverse products through mechanisms like C-H activation and annulation.

The β-enaminone framework is an excellent bidentate ligand, capable of forming stable chelate complexes with transition metal centers. Coordination typically occurs through the lone pair of electrons on the carbonyl oxygen atom and the nitrogen atom of the amino group, forming a stable five- or six-membered ring with the metal. This chelation plays a critical role in many catalytic processes by positioning the metal in close proximity to specific bonds within the substrate, thereby directing reactivity.

Recent reviews highlight that transition-metal-catalyzed transformations of enaminones are a powerful strategy for constructing complex molecular architectures. For example, rhodium catalysts have been used to effect C-H bond activation in enaminones, leading to cascade annulations with other molecules. In these processes, the enaminone first acts as a directing group, coordinating to the rhodium center and facilitating the oxidative addition of a nearby C-H bond. This forms a rhodacyclic intermediate that can then react further. The inherent coordinating ability of the enaminone is thus fundamental to the success of these site-selective functionalizations.

Table 1: Examples of Transition Metals in Enaminone-Based Catalysis

| Metal | Catalytic Application | Reference |

|---|---|---|

| Nickel (Ni) | Photocatalytic synthesis and functionalization of enaminones. | ,, |

| Rhodium (Rh) | C-H bond activation and cascade annulation reactions. | |

| Copper (Cu) | Catalyzed synthesis of nitrogenated chromones. |

The versatility of enaminones as ligands extends to the realm of asymmetric catalysis. By incorporating chirality into the ligand backbone, it is possible to create a chiral coordination environment around a metal center, which in turn can induce enantioselectivity in a catalytic reaction.

The development of planar-chiral derivatives of related nitrogenous heterocycles, such as 4-(dimethylamino)pyridine (DMAP), has proven to be a successful strategy for creating effective enantioselective nucleophilic catalysts and chiral ligands for metals. A similar principle applies to enaminones. As discussed previously, chiral bifunctional organocatalysts can be synthesized from enaminones and chiral amines. When these chiral enaminones are used as ligands for transition metals, they can effectively transfer their stereochemical information to the products of the catalyzed reaction. This synergistic approach, combining the directing ability of the enaminone with the stereocontrol of a chiral scaffold, is a cornerstone of modern asymmetric catalysis design.

In line with the increasing focus on sustainable and green chemistry, photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis. Enaminone systems have been successfully integrated into both of these catalytic paradigms.

Photocatalysis: Researchers have developed dual catalytic systems that combine a photoredox catalyst with a nickel catalyst to forge and functionalize the enaminone scaffold. In one reported mechanism, a key step is the formation of a ternary nickel complex involving the enaminone substrate (or its precursor) and a pyridinium (B92312) salt. This complexation activates the α,β-unsaturated system, making it susceptible to nucleophilic addition or radical trapping, ultimately leading to the desired product under mild, light-mediated conditions. This metallaphotoredox approach has been used to synthesize a wide range of structurally diverse enaminone derivatives. Another photocatalytic method facilitates a three-component reaction of enaminones, α-diazo

Future Directions and Emerging Research Avenues in 1 Dimethylamino 4 Methyl Pent 1 En 3 One Chemistry

Development of Novel and Highly Efficient Catalytic Systems for Enaminone Transformations

The future of synthesizing complex molecules from precursors like 1-Dimethylamino-4-methyl-pent-1-en-3-one heavily relies on the innovation of advanced catalytic systems. The goal is to move beyond classical methods towards more efficient, selective, and sustainable chemical transformations. Key areas of research include transition-metal catalysis, photocatalysis, and organocatalysis, each offering unique advantages for activating the versatile enaminone scaffold.

Transition-Metal Catalysis: Transition-metal-catalyzed reactions, particularly those involving C-H bond activation and functionalization, represent a major frontier. rsc.orgnih.gov These methods allow for the direct modification of the enaminone backbone, bypassing the need for pre-functionalized starting materials and thus improving atom economy. rsc.org Research is focused on developing catalysts based on metals like rhodium, cobalt, and copper to achieve site-selective transformations. researchgate.netresearchgate.netresearchgate.net For instance, rhodium-catalyzed three-component reactions using enaminones, alkynes, and aryl hydrazines have been developed to synthesize complex pyrazoles. researchgate.net Similarly, cobalt-catalyzed protocols have been established for coupling enaminones with other heterocycles to produce imidazoles. researchgate.net Future work will likely concentrate on discovering new metal catalysts that offer higher turnover numbers, operate under milder conditions, and enable novel types of bond formations.

Visible-Light Photocatalysis: Visible-light-mediated reactions have emerged as a powerful and sustainable strategy in organic synthesis. rhhz.net For enaminones, this approach allows for unique transformations that are often difficult to achieve with traditional thermal methods. Research has demonstrated that under visible light, with or without a photocatalyst, enaminones can undergo various reactions, including C-H functionalization, cyclization, and multicomponent reactions. rhhz.net For example, metal-free, visible-light-induced selenylation/cyclization cascades of ortho-hydroxyaryl enaminones have been developed to synthesize 3-selanylchromones. rhhz.net A key advantage is the ability to generate highly reactive radical intermediates under mild conditions. Future research will explore new photocatalytic systems, including dual catalysis approaches that combine photoredox with other catalytic modes (e.g., nickel catalysis), to access a wider range of enaminone derivatives. beilstein-journals.orgnih.govnih.gov

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for enaminone transformations, often providing high levels of stereoselectivity. mdpi.combohrium.com Chiral amines, for example, can activate substrates through the formation of reactive enamine or iminium ion intermediates. arizona.edunobelprize.org N-heterocyclic carbenes (NHCs) have also been successfully employed to catalyze the synthesis of enaminones from ketones and isocyanides, demonstrating a novel activation mode. nih.gov The development of bifunctional organocatalysts, which contain both a hydrogen-bond donor and a tertiary amine, is a promising area for achieving simultaneous activation of both the nucleophile and electrophile in reactions involving enaminones. mdpi.com

| Catalytic Approach | Catalyst/System Example | Transformation Type | Key Advantage | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Rhodium (Rh), Cobalt (Co), Copper (Cu) | C-H Activation, Annulation, Coupling | High site-selectivity and efficiency in forming complex heterocycles. | nih.govresearchgate.netresearchgate.net |

| Visible-Light Photocatalysis | Eosin Y, Ru(II) complexes, Metal-free systems | Cyclization, C-H Functionalization, Arylation | Mild, sustainable conditions; generation of unique radical intermediates. | rhhz.net |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs), Quinine-derived catalysts | Enaminone synthesis, Michael additions | Metal-free, high enantioselectivity, alternative activation modes. | mdpi.comnih.gov |

Exploration of Bio-inspired Synthetic Routes and Biomimetic Transformations

Drawing inspiration from nature offers a powerful paradigm for developing novel synthetic methodologies. The exploration of bio-inspired and biomimetic routes for transforming enaminones like this compound is an emerging field that promises high selectivity and sustainability. This area focuses on mimicking enzymatic processes and utilizing bio-based starting materials.

Biocatalysis and Biomimetic Catalysis: Enzymes and their synthetic mimics are unparalleled in their ability to perform highly selective transformations under mild conditions. While the direct use of enzymes for the transformation of this specific enaminone is still a nascent area, the principles of biocatalysis are being applied. For example, carbonyl catalysis, inspired by the action of pyridoxal-dependent enzymes, uses a carbonyl group to activate a primary amine for asymmetric reactions. nih.gov This concept could be reversed and adapted for enaminone chemistry. Furthermore, research into cobaloxime catalysis, which mimics the activity of vitamin B12 (alkylcobalamin) enzymes, is providing new avenues for photoredox catalysis in organic synthesis that could be applied to enaminone functionalization. nih.gov